molecular formula C23H23ClFN3O2 B11369018 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11369018
M. Wt: 427.9 g/mol
InChI Key: ICJQJHFJHZYISD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.

Preparation Methods

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves multiple steps, starting with the preparation of the indole moiety. The Fischer indole synthesis is a common method used to construct the indole ring system . This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core.

For the specific synthesis of this compound, the following steps are typically involved:

    Formation of the Indole Core: The indole core is synthesized using the Fischer indole synthesis method.

    Introduction of the Chloro and Fluoro Substituents: Chlorination and fluorination reactions are carried out to introduce the chloro and fluoro substituents on the indole and phenyl rings, respectively.

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving the appropriate precursors.

    Coupling Reactions: The final step involves coupling the indole and pyrrolidine moieties to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The compound may exert its effects through binding to these targets and altering their function, leading to the observed biological activities .

Comparison with Similar Compounds

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide can be compared with other indole derivatives, such as:

    Indole-3-acetic acid: A plant hormone with growth-regulating properties.

    Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.

    Tryptophan: An essential amino acid and precursor to serotonin.

The uniqueness of this compound lies in its specific substitution pattern and the combination of the indole and pyrrolidine moieties, which confer distinct biological activities and research applications .

Properties

Molecular Formula

C23H23ClFN3O2

Molecular Weight

427.9 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H23ClFN3O2/c24-18-3-6-21-20(12-18)16(13-27-21)8-10-28-14-17(11-22(28)29)23(30)26-9-7-15-1-4-19(25)5-2-15/h1-6,12-13,17,27H,7-11,14H2,(H,26,30)

InChI Key

ICJQJHFJHZYISD-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)CCC2=CNC3=C2C=C(C=C3)Cl)C(=O)NCCC4=CC=C(C=C4)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.